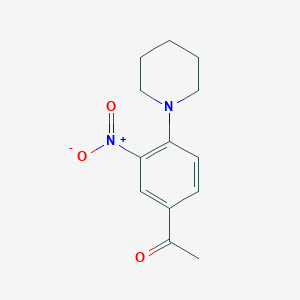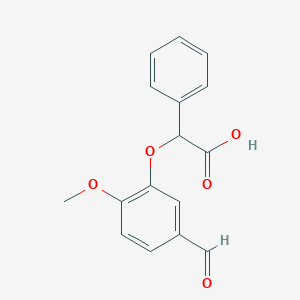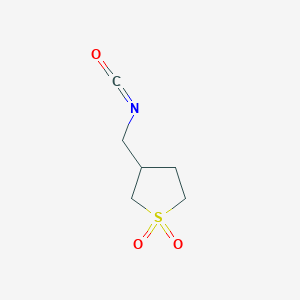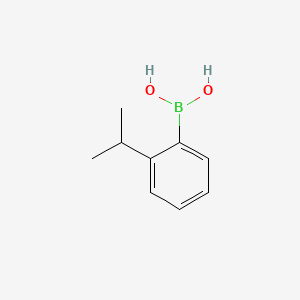
2-Isopropylphenylboronic acid
描述
2-Isopropylphenylboronic acid is an organoboron compound with the molecular formula C9H13BO2. It is a boronic acid derivative where the boron atom is bonded to a phenyl ring substituted with an isopropyl group at the ortho position. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
准备方法
2-Isopropylphenylboronic acid can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromo-2-(1-methylethyl)benzene with triisopropyl borate in the presence of a base such as n-butyllithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and at low temperatures to prevent side reactions .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality and yield .
化学反应分析
科学研究应用
2-Isopropylphenylboronic acid has several applications in scientific research:
作用机制
The mechanism of action of 2-Isopropylphenylboronic acid primarily involves its ability to form reversible covalent bonds with diols. This property is exploited in various applications, such as in the development of sensors and drug molecules. The boronic acid group can interact with cis-diol-containing molecules, forming a cyclic ester that can be reversed under specific conditions .
相似化合物的比较
2-Isopropylphenylboronic acid can be compared with other boronic acids, such as phenylboronic acid and 4-methylphenylboronic acid. While all these compounds share the boronic acid functional group, their reactivity and applications can differ based on the substituents on the phenyl ring . For example:
Phenylboronic acid: Lacks additional substituents, making it a more general reagent in organic synthesis.
4-Methylphenylboronic acid: Contains a methyl group at the para position, which can influence its reactivity and selectivity in certain reactions.
This compound is unique due to the presence of the isopropyl group, which can provide steric hindrance and influence the compound’s reactivity and selectivity in chemical reactions .
属性
IUPAC Name |
(2-propan-2-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZUVUWIBZMHMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378484 | |
| Record name | 2-Isopropylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89787-12-2 | |
| Record name | 2-Isopropylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Isopropylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-isopropylphenylboronic acid interact with D-fructose, and what are the key findings of the study?
A1: The study focuses on the kinetics and mechanism of how this compound and its boronate ion interact with D-fructose in aqueous solutions []. The researchers found that:
- Specificity: Out of the five D-fructose anomers, only α-D-fructofuranose exhibited reactivity with this compound and its boronate ion [].
- Two-step reaction: The reaction occurs in two consecutive steps. The first step involves the formation of bicoordinate complexes (both exo- and endo-isomers) through parallel reactions of the boronic acid and its boronate ion with α-D-fructofuranose []. The second step involves an intramolecular rearrangement within the bicoordinate complexes, leading to the formation of a more stable tricoordinate α-D-fructofuranose complex [].
- Reactivity of both species: Both the neutral boronic acid (this compound) and its corresponding boronate ion were found to be reactive towards D-fructose, with the boronate ion displaying higher reactivity [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


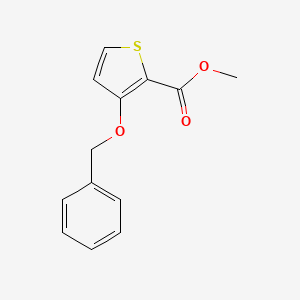
![7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1303692.png)
![7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1303693.png)
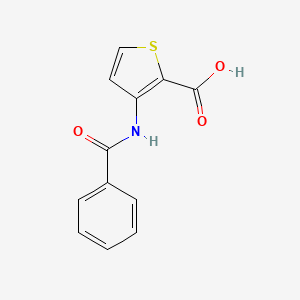
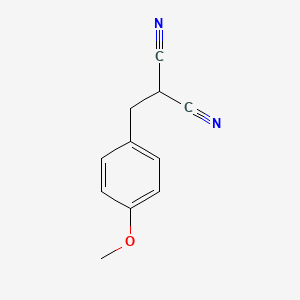
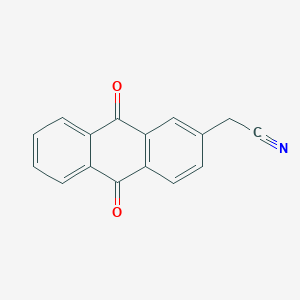
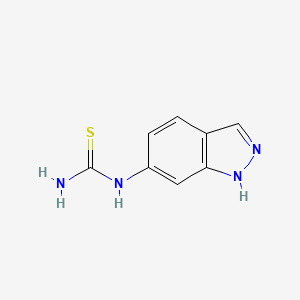
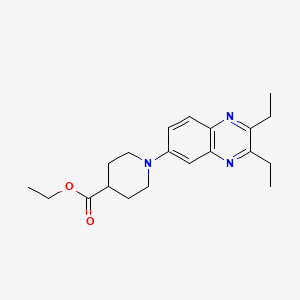
![2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile](/img/structure/B1303713.png)
![2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile](/img/structure/B1303714.png)
